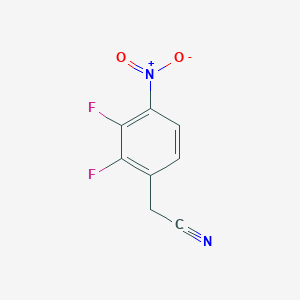![molecular formula C30H22O2 B13150094 4,4'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13150094.png)
4,4'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione is an organic compound belonging to the anthracene family. This compound is characterized by its two anthracene units connected at the 9,9’ positions, with each anthracene unit having a methyl group at the 4 and 4’ positions. The compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione typically involves the following steps:
Formation of the Anthracene Units: The anthracene units can be synthesized through the Friedel-Crafts acylation of benzene derivatives, followed by cyclization.
Coupling of Anthracene Units: The two anthracene units are coupled at the 9,9’ positions using a coupling reagent such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of 4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are employed for electrophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted anthracene derivatives.
科学研究应用
4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione involves its interaction with molecular targets through its aromatic rings and methyl groups. The compound can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions influence the compound’s photophysical properties and its ability to act as a chromophore in various applications.
相似化合物的比较
Similar Compounds
9,10-Dimethylanthracene: Similar in structure but lacks the bianthracene linkage.
4,4’-Dimethylbiphenyl: Contains two phenyl rings with methyl groups but lacks the extended conjugation of anthracene units.
Anthracene: The parent compound without methyl groups or bianthracene linkage.
Uniqueness
4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione is unique due to its extended conjugation and specific substitution pattern, which confer distinct photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics.
属性
分子式 |
C30H22O2 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
4-methyl-1-(4-methyl-9-oxo-10H-anthracen-1-yl)-10H-anthracen-9-one |
InChI |
InChI=1S/C30H22O2/c1-17-11-13-23(27-25(17)15-19-7-3-5-9-21(19)29(27)31)24-14-12-18(2)26-16-20-8-4-6-10-22(20)30(32)28(24)26/h3-14H,15-16H2,1-2H3 |
InChI 键 |
WHXFGCFNWTZBNM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CC3=CC=CC=C3C(=O)C2=C(C=C1)C4=C5C(=C(C=C4)C)CC6=CC=CC=C6C5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



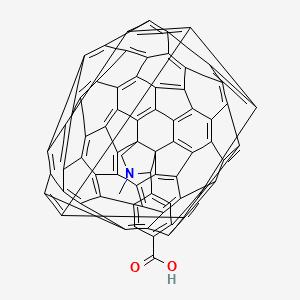
![2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13150028.png)
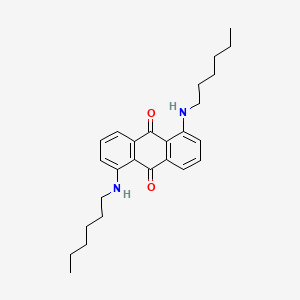
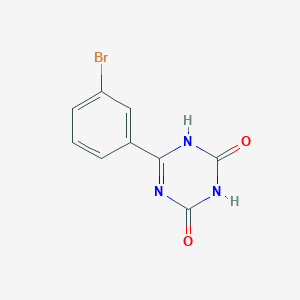

![azane;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B13150063.png)
![3-Methyl-8-azaspiro[4.5]decan-1-one hcl](/img/structure/B13150065.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B13150070.png)
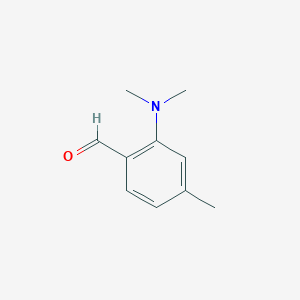
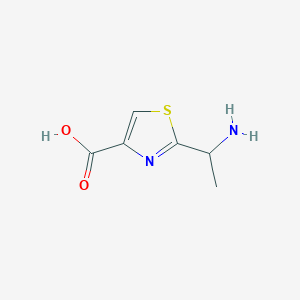
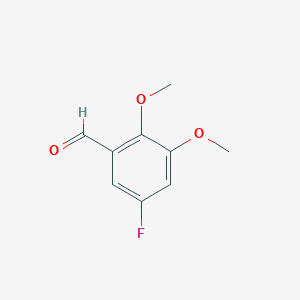
![Ethyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13150093.png)
